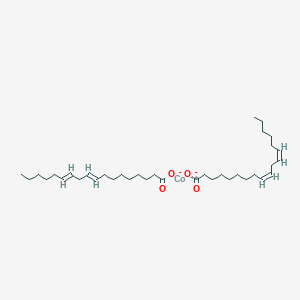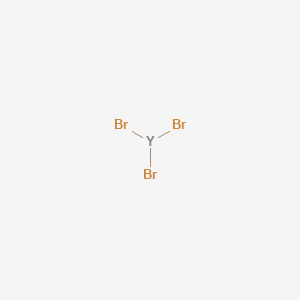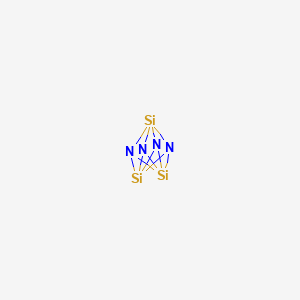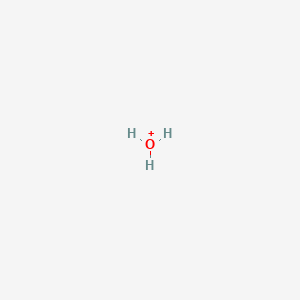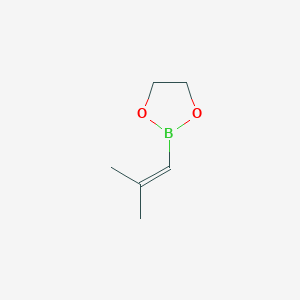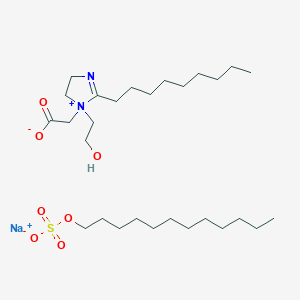
Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate, also known as C12-IM-COOH, is a surfactant that has gained significant attention in scientific research. It is a member of the imidazolium-based ionic liquids family, which has been extensively studied due to their unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate is not fully understood. However, it is believed that this compound interacts with the cell membrane and disrupts its structure, leading to cell death. This compound has also been shown to inhibit the activity of various enzymes and proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial activity against various bacteria and fungi. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate in lab experiments is its stability and solubility in water and organic solvents. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity to cells and organisms. Therefore, careful consideration should be taken when using this compound in biological studies.
Zukünftige Richtungen
There are several future directions for the research of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore its potential applications in environmental remediation and energy storage. In addition, the synthesis and modification of this compound can be further optimized to improve its properties and potential applications.
Conclusion
In conclusion, this compound is an imidazolium-based ionic liquid that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate can be synthesized by the reaction of 1,2-diaminoethane, carboxymethyl cellulose, and 1-dodecyl-3-methylimidazolium chloride in the presence of sodium hydroxide. The reaction mixture is then stirred and heated at 80°C for 24 hours. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium dodecyl sulphate has been extensively studied for its potential applications in various fields, including catalysis, electrochemistry, and biomedicine. In catalysis, this compound has been used as a surfactant in the synthesis of metal nanoparticles and as a stabilizer in the catalytic reactions. In electrochemistry, this compound has been used as an electrolyte in the electrochemical cells and as a modifier in the electrodes. In biomedicine, this compound has been studied for its antimicrobial, antitumor, and antiviral properties.
Eigenschaften
CAS-Nummer |
14482-97-4 |
|---|---|
Molekularformel |
C40H82N2NaO11S2 |
Molekulargewicht |
586.8 g/mol |
IUPAC-Name |
sodium;dodecyl sulfate;2-[1-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C16H30N2O3.C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-15-17-10-11-18(15,12-13-19)14-16(20)21;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h19H,2-14H2,1H3;2-12H2,1H3,(H,13,14,15);/q;;+1/p-1 |
InChI-Schlüssel |
CBRIUKZILXTQDQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



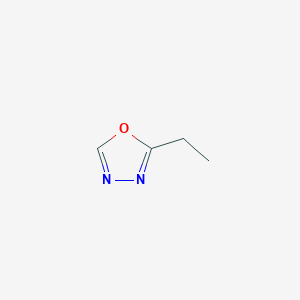
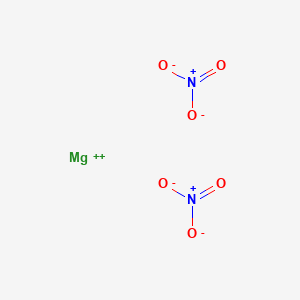
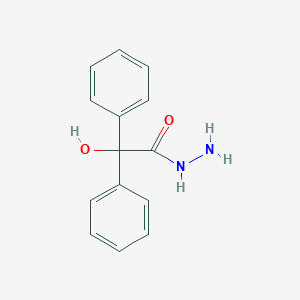
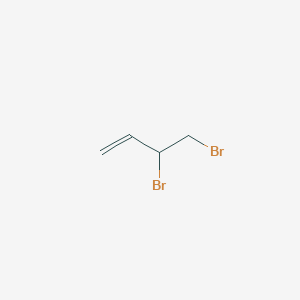

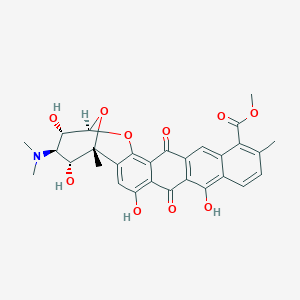
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)

